Methyl 2-(4-(2-bromoethyl)phenyl)acetate
Description
Structural Classification and Significance in Synthetic Organic Chemistry
Structurally, Methyl 2-(4-(2-bromoethyl)phenyl)acetate can be classified as a para-substituted aromatic ester and an organobromide. The molecule's significance in synthetic organic chemistry stems directly from its bifunctional nature. The bromoethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities through the formation of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the methyl acetate (B1210297) moiety offers another handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or participation in enolate-based condensation reactions. This dual reactivity allows chemists to devise synthetic routes that build molecular complexity in a controlled and efficient manner.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78712-65-9 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₃BrO₂ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 257.13 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid, Semi-solid, or Liquid | sigmaaldrich.com |
| InChI Key | QXRJAWGFXUBQGW-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |
The strategic placement of the bromoethyl and acetate groups on the phenyl ring makes this compound an interesting subject for studies in regioselective and chemoselective reactions. Its utility is evident in its role as a building block for larger molecules where the phenylethyl and phenylacetate (B1230308) structures are desired components.
Foundational Relevance of Phenylethyl Bromide and Phenylacetate Motifs in Chemical Transformations
The synthetic potential of this compound is best understood by examining its constituent chemical motifs: the phenylethyl bromide and the phenylacetate core. Both are fundamental structures in their own right, with well-established roles in chemical transformations.
The phenylethyl bromide motif, specifically (2-bromoethyl)benzene (B7723623), is a widely used organobromine compound in organic synthesis. synthetikaeu.com It serves as a key intermediate for introducing the phenylethyl group into various molecular frameworks. Its preparation is often achieved through the anti-Markovnikov addition of hydrogen bromide to styrene (B11656) in a free-radical reaction. wikipedia.org This moiety is particularly susceptible to nucleophilic substitution reactions, where the bromine atom acts as a good leaving group, facilitating the formation of new bonds with nucleophiles such as amines, alcohols, and thiols.
The phenylacetate motif is another cornerstone of organic chemistry. Phenylacetic acid and its esters, like methyl phenylacetate, are versatile reagents. The ester group can undergo saponification to yield the corresponding carboxylic acid, which can then be used in further transformations. wikipedia.org The methylene (B1212753) (CH₂) group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, a powerful nucleophile for creating new carbon-carbon bonds via alkylation or condensation reactions. Furthermore, the phenylacetate scaffold is significant in broader chemical research, including studies on palladium-catalyzed C-H functionalization, where the relative stability of forming five- or six-membered metallacycles is a key area of investigation. acs.org In biological systems, the phenylacetate catabolic pathway is a central route for the microbial degradation of various aromatic compounds. nih.gov
Table 2: Properties of Foundational Chemical Motifs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Synthetic Feature |
| (2-Bromoethyl)benzene | C₈H₉Br | 185.06 | 220-221 | Electrophilic source of the phenylethyl group. wikipedia.orgsigmaaldrich.comechemi.com |
| Methyl Phenylacetate | C₉H₁₀O₂ | 150.17 | 218 | Precursor to phenylacetic acid and enolates. prepchem.com |
The combination of these two powerful synthetic motifs in a single molecule, this compound, provides a robust platform for the synthesis of diverse and complex target structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(2-bromoethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)8-10-4-2-9(3-5-10)6-7-12/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRJAWGFXUBQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Methyl 2 4 2 Bromoethyl Phenyl Acetate
Established and Proposed Pathways for the 2-Bromoethyl Phenylacetate (B1230308) Moiety
The formation of the key 2-bromoethyl phenylacetate structure can be approached by constructing the side chain on a pre-existing phenyl ring, followed by esterification, or by modifying a precursor that already contains some of the required structural elements.
A plausible synthetic route towards the 2-bromoethyl group involves the transformation of a corresponding carbonyl precursor, specifically a 4-(2-bromoacetyl)phenyl moiety. This pathway would typically begin with the Friedel-Crafts acylation of a suitable phenylacetic acid derivative to install the bromoacetyl group. However, a more controlled and common approach involves a two-step reduction of an acetyl group.
First, a para-acetyl group on the phenyl ring can be reduced to a secondary alcohol (an ethyl alcohol group) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). Subsequently, this hydroxyl group can be converted to the desired bromide. This transformation is a standard procedure in organic synthesis, often accomplished using reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This two-step sequence provides a reliable method for converting a carbonyl functionality into a bromoalkyl group.
The regioselective introduction of a side chain at the para-position of the phenyl ring is critical. Friedel-Crafts acylation is a powerful tool for this purpose. For instance, reacting phenylacetic acid or its methyl ester with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would predominantly yield the 4-acetyl derivative due to the ortho, para-directing nature of the alkyl substituent, with the para product being favored due to reduced steric hindrance.
Once the 4-acetylphenylacetic acid is obtained, the pathway described in the previous section can be employed. The ketone is first reduced to an alcohol, which is then converted to the bromide. This sequence ensures the correct placement and structure of the 2-bromoethyl side chain. An alternative, though often less controlled, method could be direct Friedel-Crafts alkylation with a 2-bromoethyl halide, but this is prone to side reactions and rearrangements.
The final step in many synthetic routes to the title compound is the formation of the methyl ester. Fischer-Speier esterification is a widely used and efficient method for this transformation. This process involves refluxing the parent carboxylic acid (e.g., 2-(4-(2-bromoethyl)phenyl)acetic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). chemicalbook.comchemicalbook.com The reaction proceeds to equilibrium, and the use of excess methanol drives it towards the formation of the methyl ester, often achieving high yields. chemicalbook.comchemicalbook.com
A general procedure involves dissolving the carboxylic acid in methanol with a catalytic amount of sulfuric acid and refluxing the mixture for a period, after which the product is isolated via extraction and purified. chemicalbook.comchemicalbook.com
Alternative methods include enzymatic esterification. For example, enzymes like lipase (B570770) can catalyze the reaction between a carboxylic acid and an alcohol, such as dimethyl carbonate in a solvent like toluene (B28343), offering a milder and more selective approach to ester formation. chemicalbook.com
Synthesis of Related Benzyl (B1604629) Bromide and Halogenated Phenylacetate Analogues
The synthetic methodologies for closely related compounds, such as those containing a bromomethyl group, provide valuable insight into the chemistry of the target molecule.
The synthesis of Methyl 2-(4-(bromomethyl)phenyl)acetate is well-documented and typically achieved through the radical bromination of the benzylic position of a methyl-substituted precursor. The starting material is Methyl 2-(4-methylphenyl)acetate (also known as methyl p-tolylacetate).
This transformation commonly employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or n-hexane. prepchem.comchemicalbook.com The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and often requires heat or light to facilitate the homolytic cleavage of the N-Br bond and initiate the radical chain reaction. prepchem.comchemicalbook.comlibretexts.org This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. libretexts.org
Table 1: Synthesis of Methyl 2-(4-(bromomethyl)phenyl)acetate via Radical Bromination
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| Methyl 4'-methyl-2-biphenylcarboxylate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), 30% H₂O₂ | n-Hexane | Reflux (60°C) | 96.2% | chemicalbook.com |
| Methyl phenylacetate | N-Bromosuccinimide (NBS), Benzoyl peroxide | Carbon tetrachloride | Reflux (12 hours) | High (7.1g from 5.0g starting material) | prepchem.com |
| p-Methylphenylacetic acid | Bromine or NBS, AIBN or Benzoyl peroxide | Chlorobenzene or Dichlorobenzene | 80°C - 130°C, Light irradiation | Up to 90% | google.com |
An innovative one-step process has been developed for preparing Methyl 2-(halomethyl)phenylacetates directly from 3-isochromanone (B1583819). google.com This method involves treating 3-isochromanone with a thionyl halide, specifically thionyl chloride (SOCl₂) or thionyl bromide (SOBr₂), in the presence of methanol. google.com
The reaction cleaves the lactone ring of the isochromanone and simultaneously forms the methyl ester and the halomethyl group at the ortho position of the resulting phenylacetate. google.com This process offers an efficient and industrially suitable route to these important intermediates, avoiding the multi-step sequences often required in other methods. google.com The reaction conditions, such as temperature and molar ratios of reagents, can be optimized to achieve high yields. google.com
Table 2: One-Step Synthesis from 3-Isochromanone
| Starting Material | Reagents | Key Conditions | Product | Reference |
| 3-Isochromanone | Thionyl chloride (SOCl₂) or Thionyl bromide (SOBr₂), Methanol | Temperature range of -80°C to 130°C. 1.0 to 2.1 moles of thionyl halide per mole of 3-isochromanone. | Methyl 2-(chloromethyl)phenylacetate or Methyl 2-(bromomethyl)phenylacetate | google.com |
Conversion of Hydroxyl to Halogen Functionality in Arylalkyl Alcohol Precursors
The transformation of a primary alcohol, such as the hydroxyl group in the side chain of a Methyl 2-(4-(2-hydroxyethyl)phenyl)acetate precursor, into a bromide is a fundamental and well-established process in organic synthesis. Several reliable methods are available for this conversion, primarily involving nucleophilic substitution reactions.
One of the most common and effective methods is the use of hydrogen bromide (HBr). chemicalbook.comprepchem.com This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), which protonates the hydroxyl group, converting it into a good leaving group (water). prepchem.com The bromide ion then acts as a nucleophile, displacing the water molecule to form the alkyl bromide. A general procedure involves heating the alcohol with a mixture of concentrated hydrobromic and sulfuric acids. prepchem.com For instance, the conversion of 2-phenylethanol (B73330) to (2-bromoethyl)benzene (B7723623), a structurally similar transformation, proceeds with high efficiency. chemicalbook.comprepchem.com
Another widely employed method involves the use of phosphorus tribromide (PBr₃). This reagent reacts with the alcohol to form a phosphorus-containing intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is often preferred when rearrangements are a concern, as it typically proceeds without carbocation formation. masterorganicchemistry.com
The Appel reaction provides another versatile route to alkyl bromides from alcohols. chemicalbook.com This reaction utilizes a combination of a triaryl- or trialkylphosphine, most commonly triphenylphosphine (B44618) (PPh₃), and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). chemicalbook.combrainly.com The reaction proceeds through the formation of an alkoxyphosphonium salt, which is subsequently displaced by the bromide ion. The Appel reaction is known for its mild conditions and high yields. brainly.com
A variety of other brominating agents can also be employed for this transformation. These include thionyl bromide (SOBr₂), and combinations of reagents that generate HBr in situ. youtube.com The choice of reagent often depends on the specific substrate, the desired reaction conditions (e.g., temperature, solvent), and the presence of other functional groups in the molecule.
Optimization of Synthetic Conditions and Reaction Yields
The efficiency of the conversion of an arylalkyl alcohol to its corresponding bromide is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the desired product, Methyl 2-(4-(2-bromoethyl)phenyl)acetate, while minimizing the formation of byproducts.
Key parameters that can be optimized include the choice of brominating agent, solvent, reaction temperature, and reaction time. For instance, in the synthesis of (2-bromoethyl)benzene from 2-phenylethanol using HBr and H₂SO₄, the reaction is typically refluxed for several hours to ensure complete conversion. prepchem.com The use of an excess of the acid is also common to drive the equilibrium towards the product. prepchem.com
When using phosphorus tribromide, the stoichiometry of the reagents is a critical factor. Typically, one-third of an equivalent of PBr₃ is used per equivalent of alcohol. The reaction is often carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, and at reduced temperatures to control the reaction rate and prevent side reactions.
For the Appel reaction, the molar ratios of the alcohol, triphenylphosphine, and carbon tetrabromide can be adjusted to optimize the yield. The reaction is often performed in an aprotic solvent like dichloromethane at or below room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.
The table below illustrates typical conditions and yields for the bromination of 2-phenylethanol, a close analog of the precursor to this compound. These examples provide a strong indication of the expected outcomes for the synthesis of the target compound.
| Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| HBr, H₂SO₄ | None (neat) | Reflux | 6 hours | 70 | prepchem.com |
| PBr₃ | Dichloromethane | 0 °C to Room Temp | Not specified | High | masterorganicchemistry.com |
| CBr₄, PPh₃ | Dichloromethane | 0 °C to Room Temp | 1 hour | 96 | aksci.com |
It is important to note that while the data for 2-phenylethanol provides a valuable starting point, the optimal conditions for the synthesis of this compound may require some empirical adjustment due to the electronic and steric effects of the methyl acetate (B1210297) group on the phenyl ring. Purification of the final product is typically achieved through distillation or column chromatography to remove any unreacted starting material and byproducts.
Chemical Reactivity and Mechanistic Studies of Methyl 2 4 2 Bromoethyl Phenyl Acetate
Nucleophilic Substitution Reactions at the 2-Bromoethyl Moiety
The 2-bromoethyl group contains a primary carbon attached to a good leaving group (bromide), making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and the leaving group departs in a single, concerted step. This process results in an inversion of stereochemistry at the reaction center, though this specific molecule is achiral at that position.
Influence of Steric and Electronic Factors on Reaction Pathways
The structure of the substrate plays a crucial role in determining the reaction pathway. For Methyl 2-(4-(2-bromoethyl)phenyl)acetate, the bromine is attached to a primary carbon. This low level of steric hindrance around the reactive center strongly favors the SN2 mechanism over the SN1 pathway, which typically occurs at tertiary centers. libretexts.orgyoutube.com The SN2 transition state involves a pentacoordinate carbon, and bulky groups around this carbon would increase the activation energy, slowing the reaction. youtube.com
Electronic factors also influence reactivity. The phenyl group, being two carbons away from the leaving group, exerts a modest inductive electron-withdrawing effect, which can slightly increase the electrophilicity of the carbon atom bonded to the bromine. Substituents on the phenyl ring itself could further modulate this effect; electron-withdrawing groups would enhance reactivity towards nucleophiles, while electron-donating groups would decrease it. quora.com However, since the primary alkyl halide strongly disfavors the formation of a carbocation, the alternative E2 elimination pathway can become competitive, especially with strong, sterically hindered bases.
Transformations Involving the Methyl Ester Functional Group
The methyl ester group is another key reactive handle on the molecule, susceptible to various transformations such as hydrolysis, transesterification, and reduction.
Hydrolysis to Carboxylic Acid Derivatives
Esters can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in water with a strong acid catalyst (e.g., H₂SO₄). To drive the equilibrium towards the products, a large excess of water is used. The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. libretexts.org The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields an alcohol and the salt of the carboxylic acid. The final product, 2-(4-(2-bromoethyl)phenyl)acetic acid, is obtained after an acidic workup to protonate the carboxylate salt. Studies on similar compounds, like substituted methyl benzoates, show that saponification can be achieved efficiently at high temperatures (200-300 °C) in aqueous KOH. psu.edu
Table 2: Representative Hydrolysis Conditions
| Condition | Reagents | Product | Characteristics |
|---|---|---|---|
| Acidic | H₂O, H₂SO₄ (cat.), heat | 2-(4-(2-bromoethyl)phenyl)acetic acid | Reversible, requires excess water |
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Various catalysts, including Lewis acids like Boron trifluoride diethyl etherate (BF₃·OEt₂) and metal salts, have been shown to be effective for the transesterification of esters. nih.gov
Base-Catalyzed Transesterification: An alkoxide, corresponding to the alcohol being used, serves as a strong nucleophile that attacks the ester's carbonyl carbon. youtube.com This method is efficient but can be complicated if the ester has other base-sensitive functional groups. N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for transesterification under mild conditions. researchgate.net
Table 3: Examples of Transesterification Reactions
| Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol | H₂SO₄ (acid catalyst) | Ethyl 2-(4-(2-bromoethyl)phenyl)acetate |
| Propan-1-ol | Sodium Propoxide (base catalyst) | Propyl 2-(4-(2-bromoethyl)phenyl)acetate |
Reduction to Alcohol Functional Group
The methyl ester can be reduced to a primary alcohol, 2-(4-(2-bromoethyl)phenyl)ethan-1-ol. This transformation requires a powerful reducing agent.
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comncert.nic.in The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the delivery of hydride ions (H⁻) to the carbonyl carbon. Two equivalents of hydride are consumed: the first adds to the carbonyl group to form a tetrahedral intermediate, which then eliminates the methoxide (B1231860) group to form an aldehyde. The aldehyde is immediately reduced by a second equivalent of hydride to the primary alcohol.
Other reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but will reduce aldehydes and ketones. ncert.nic.in Catalytic hydrogenation can also be used, often requiring high pressures and temperatures with specific catalysts like ruthenium complexes, and is considered a greener alternative to metal hydrides. rsc.org
Table 4: Reduction of the Methyl Ester Group
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, THF2. H₃O⁺ workup | 2-(4-(2-bromoethyl)phenyl)ethan-1-ol | Standard, high-yielding method for ester reduction. masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), rt | No reaction | Generally not strong enough to reduce esters. masterorganicchemistry.com |
Carbon-Bromine Bond Cleavage Mechanisms
The carbon-bromine (C-Br) bond in the bromoethyl group is a key site of reactivity in this compound. This bond is susceptible to cleavage through various mechanisms, including reductive pathways and radical reactions.
Reductive Elimination Pathways (e.g., Electrochemical Reduction Processes)
The electrochemical reduction of aryl halides, including compounds structurally similar to this compound, has been a subject of significant study. The process typically involves the transfer of electrons to the molecule, leading to the cleavage of the C-Br bond. This reduction can be achieved at an electrode surface, where the applied potential drives the electron transfer.
The general mechanism for the electrochemical reduction of a C-Br bond involves the initial formation of a radical anion upon the transfer of a single electron. This intermediate can then undergo fragmentation to yield an aryl radical and a bromide anion. The aryl radical can subsequently be reduced further or participate in other reactions. Studies on related aryl bromides have shown that the cleavage of the C-Br bond can be reversible, influenced by factors such as the solvent and the presence of proton donors. nih.gov
| Solvent | Reduction Potential (mV vs. Ag/AgCl) |
|---|---|
| Dimethylformamide (DMF) | -697 |
| Acetonitrile | -544 |
| Dimethyl sulfoxide (B87167) (DMSO) | -622 |
These electrochemical methods offer a controlled way to initiate the cleavage of the C-Br bond, providing a pathway to various functionalized derivatives. The precise conditions, such as the choice of electrode material and solvent, can be tuned to optimize the desired reaction pathway. nih.gov
Radical Reaction Pathways and Their Intermediates
The C-Br bond in this compound can also undergo homolytic cleavage to generate radical intermediates. This process can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. The resulting 2-(4-(methoxycarbonylmethyl)phenyl)ethyl radical is a key intermediate that can participate in a variety of subsequent reactions.
One of the most significant radical reactions for a substrate like this is intramolecular cyclization. wikipedia.org The initially formed radical can attack the aromatic ring to form a spirocyclic intermediate, which can then rearrange. However, a more plausible pathway involves the cyclization of the radical onto the phenyl ring to form a six-membered ring, leading to a tetralone derivative after subsequent oxidation. The propensity for such cyclizations is well-documented for radicals positioned on a side chain attached to an aromatic ring.
The general steps in a radical reaction involving this compound are:
Initiation: Generation of a bromine radical from an initiator, which then abstracts the bromine atom from the substrate to form the primary radical.
Propagation: The generated radical can undergo intramolecular cyclization or react with other species in the reaction mixture.
Termination: Combination of two radical species to form a stable, non-radical product. lumenlearning.com
The stability of the radical intermediates plays a crucial role in determining the reaction outcome. The benzylic position of the related radical enhances its stability through resonance with the phenyl ring. While specific experimental data on the radical reactions of this compound are not extensively documented, the principles of radical chemistry suggest that it would be a viable substrate for radical-mediated transformations.
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic compounds. wikipedia.org The regioselectivity of this substitution is governed by the directing effects of the two substituents already present on the ring: the alkyl group (-CH₂CH₂Br) and the acetate (B1210297) group (-CH₂COOCH₃).
The ethyl acetate substituent at the para position is considered a deactivating group due to the electron-withdrawing nature of the ester functionality. However, the methylene (B1212753) spacer between the ring and the ester mitigates this deactivation. The primary influence on the ring's reactivity and the direction of substitution comes from the alkyl portion of this substituent and the bromoethyl group. Alkyl groups are generally activating and ortho, para-directing. libretexts.org
In the case of this compound, the two substituents are para to each other. The -CH₂COOCH₃ group is an ortho, para-director, and the -CH₂CH₂Br group is also an ortho, para-director. Therefore, electrophilic attack will be directed to the positions ortho to these groups.
Common electrophilic aromatic substitution reactions include nitration and halogenation.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. For this compound, the nitro group would be expected to add at the positions ortho to the existing substituents. aiinmr.commnstate.edu
Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the ring, again at the ortho positions. masterorganicchemistry.com
The following table summarizes the expected major products for the electrophilic substitution on a related compound, phenyl acetate, which demonstrates the directing effect of the acetate group. youtube.com
| Reaction | Electrophile | Major Products |
|---|---|---|
| Bromination | Br₂/FeBr₃ | ortho-bromophenyl acetate and para-bromophenyl acetate |
| Nitration | HNO₃/H₂SO₄ | ortho-nitrophenyl acetate and para-nitrophenyl (B135317) acetate |
Given that the starting material is already para-substituted, the incoming electrophile will add to one of the two equivalent ortho positions relative to the -CH₂COOCH₃ group (and meta to the -CH₂CH₂Br group) or to one of the two equivalent ortho positions relative to the -CH₂CH₂Br group (and meta to the -CH₂COOCH₃ group). The activating effect of the alkyl portion of the substituents would favor substitution at these positions.
Applications of Methyl 2 4 2 Bromoethyl Phenyl Acetate As a Versatile Synthetic Intermediate
Building Block for Complex Organic Molecule Synthesis
The utility of Methyl 2-(4-(2-bromoethyl)phenyl)acetate in organic synthesis stems from its bifunctional nature. The molecule contains two primary points for chemical modification: the bromoethyl group, which is susceptible to nucleophilic substitution, and the methyl ester, which can undergo hydrolysis and amidation reactions. This dual reactivity allows for the sequential construction of complex molecular architectures.
Scaffold for Multi-functional Compound Construction
In the design of bioactive compounds, a central molecular framework, or scaffold, is often used to orient functional groups in a specific spatial arrangement. The phenylacetate (B1230308) portion of this compound serves as a rigid scaffold. The bromoethyl side chain and the methyl ester group act as handles to introduce different functionalities, enabling the synthesis of diverse and multi-functionalized molecules. mdpi.com This approach is fundamental in creating libraries of compounds for screening in drug discovery and materials science.
Precursor for Advanced Heterocyclic Systems
Heterocyclic compounds, which contain rings with atoms of at least two different elements, are prevalent in pharmaceuticals and functional materials. The bromoethyl group in this compound is a potent electrophile, making it an excellent precursor for synthesizing various heterocyclic systems. Through intramolecular or intermolecular reactions with nucleophiles containing nitrogen, sulfur, or oxygen, the bromoethyl moiety can participate in cyclization reactions to form rings, leading to the creation of advanced heterocyclic structures.
Role in Medicinal Chemistry Synthesis (excluding biological activity)
In medicinal chemistry, the precise construction of molecules is paramount for achieving desired interactions with biological targets. This compound and its analogues serve as key intermediates in the synthesis of pharmaceutically relevant compounds.
Intermediate in the Preparation of Pharmaceutical Candidates (e.g., Bilastine Analogues)
One of the most notable applications of this structural motif is in the synthesis of the antihistamine drug Bilastine. researchgate.net A structurally similar compound, methyl α,α-dimethyl-4-(2-bromoethyl)phenylacetate, is a key intermediate in one of the synthetic routes to Bilastine. cjph.com.cn In this process, the bromoethyl group undergoes a crucial nucleophilic substitution reaction with 2-(piperidin-4-yl)-1H-benzimidazole. cjph.com.cn This step connects the two major fragments of the final drug molecule. Subsequent hydrolysis of the ester group yields the final carboxylic acid of Bilastine. cjph.com.cn This highlights the compound's role as a critical building block for constructing complex pharmaceutical agents. patsnap.com
| Intermediate | Role in Synthesis | Target Molecule |
| Methyl α,α-dimethyl-4-(2-bromoethyl)phenylacetate | Provides the core phenylacetic acid structure and the ethyl linker for coupling. cjph.com.cn | Bilastine |
| 2-(piperidin-4-yl)-1H-benzimidazole | Acts as the nucleophile that displaces the bromide to form a key C-N bond. cjph.com.cn | Bilastine |
| 2-[4-(2-Chloro-ethyl)-phenyl]-2-methyl-propionic acid methyl ester | An alternative halogenated intermediate used in Bilastine synthesis. museonaturalistico.it | Bilastine |
Design and Synthesis of Ligands for Chemical Biology Studies
Chemical biology often requires specialized molecular tools, such as ligands, to probe biological systems. The design of these tools involves creating molecules that can interact with specific proteins or other biomolecules. The structure of this compound is well-suited for this purpose. The phenylacetate portion can serve as a core recognition element, while the reactive bromoethyl group provides a convenient point of attachment for linkers. These linkers can be used to connect the core structure to other functional moieties, such as fluorescent dyes, affinity tags, or other small molecules, to create bifunctional probes for studying biological processes. chemmethod.com
Applications in Agrochemical Synthesis (excluding biological activity)
The versatility of halogenated phenylacetate derivatives extends to the field of agrochemical synthesis. Chemical intermediates like Methyl-2-bromo-4-methoxy phenyl acetate (B1210297) are utilized as essential building blocks for creating active compounds in agrochemicals. The presence of both the reactive bromide and the ester functional group allows for the incorporation of this scaffold into a variety of larger, more complex structures designed for agricultural applications.
Contribution to the Development of Agrochemical Active Ingredients
The potential of this compound as a building block in the synthesis of agrochemical active ingredients, such as insecticides and fungicides, is an area of significant interest. The presence of the bromoethyl functionality allows for a variety of chemical transformations, making it a candidate for the synthesis of more complex molecules with desired biological activities.
Hypothetically, this compound could be a precursor to active ingredients that target specific biological pathways in pests and pathogens. The phenylacetate portion might mimic natural substrates of enzymes, while the bromoethyl group could be functionalized to interact with specific residues in the active site, leading to inhibition.
Further research is necessary to fully elucidate the potential of this compound in agrochemical synthesis. The exploration of its reactivity and the biological activity of its derivatives could lead to the development of new and effective crop protection agents.
Contributions to Materials Science and Polymer Chemistry
Precursors for Polymerization Initiators (e.g., Atom Transfer Radical Polymerization)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. The success of ATRP relies on the use of an initiator, typically an alkyl halide, that can be reversibly activated and deactivated by a transition metal catalyst.
The bromoethyl group in this compound makes it a potential candidate to act as, or be converted into, an ATRP initiator. While specific studies demonstrating the use of this exact compound as an ATRP initiator are not prevalent in the existing literature, compounds with similar α-haloester structures are commonly employed. The reactivity of the carbon-bromine bond can be tuned by the electronic effects of the phenyl ring and the ester group, which would influence the initiation efficiency and the control over the polymerization process.
The table below illustrates the general components of an ATRP system where a compound like this compound could potentially be used as an initiator.
| Component | Function | Example |
| Monomer | The building block of the polymer chain | Styrene (B11656), Methyl methacrylate |
| Initiator | Provides the initial radical for polymerization | Ethyl α-bromoisobutyrate |
| Catalyst | Transition metal complex that facilitates the reversible activation/deactivation of the growing polymer chain | Cu(I)Br/bpy |
| Solvent | Dissolves the reaction components | Toluene (B28343), Anisole |
Further investigation into the kinetics of initiation and the control over polymerization using this compound or its derivatives would be required to validate its efficacy as an ATRP initiator.
Functional Monomers for Tailored Polymer Architectures
Beyond its potential as an initiator, this compound can also be envisioned as a functional monomer. The phenylacetate moiety can be incorporated into a polymer backbone, and the bromoethyl group can serve as a site for post-polymerization modification. This would allow for the synthesis of polymers with precisely placed functional groups, leading to materials with tailored properties and functionalities.
For example, the bromoethyl group could be converted to other functionalities such as azides, amines, or thiols. These groups could then be used for "click" chemistry reactions, grafting of side chains, or for introducing specific binding sites. This approach would enable the creation of complex polymer architectures like graft copolymers, star polymers, or functional surfaces.
The potential applications of such tailored polymers are vast and could include drug delivery systems, advanced coatings, and new materials for electronics. The ability to precisely control the chemical composition and architecture of polymers derived from this compound opens up exciting possibilities for the design of next-generation materials.
Computational and Theoretical Investigations of Methyl 2 4 2 Bromoethyl Phenyl Acetate and Analogues
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in understanding the fundamental aspects of a molecule's structure and electronic nature. These computational approaches can model molecules with high accuracy, providing data that is often complementary to experimental findings.
Density Functional Theory (DFT) Calculations for Optimized Geometries and Vibrational Modes
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and vibrational frequencies of organic molecules. For Methyl 2-(4-(2-bromoethyl)phenyl)acetate, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the most stable conformation of the molecule. nih.gov These calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
The optimized geometry is crucial for understanding the steric and electronic effects within the molecule. For instance, the orientation of the bromoethyl group relative to the phenyl ring and the methyl acetate (B1210297) moiety would be determined. This information is foundational for further computational analysis.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration of the molecule. The results can be used to predict the infrared (IR) and Raman spectra of the compound. A scaling factor is often applied to the calculated frequencies to better match experimental data due to the approximations inherent in the theoretical model.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.96 Å |
| C=O | 1.21 Å | |
| C-O (ester) | 1.35 Å | |
| C-C (ring) | 1.39 - 1.41 Å | |
| Bond Angle | C-C-Br | 110.5° |
| O=C-O | 124.0° | |
| Dihedral Angle | C(ring)-C(ring)-C-C(ethyl) | ~60° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
For this compound, the HOMO is likely to be localized on the phenyl ring due to the presence of π-electrons, while the LUMO may be distributed over the ester group and the C-Br bond, which contains an electrophilic carbon atom. Analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for electrophilic and nucleophilic attack.
The charge distribution within the molecule can be analyzed using methods such as Natural Bond Orbital (NBO) analysis. This provides a picture of the atomic charges and the delocalization of electron density. In this compound, the bromine atom and the oxygen atoms of the ester group are expected to carry partial negative charges, while the adjacent carbon atoms will have partial positive charges, making them susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the identification of intermediates and transition states.
Computational Modeling of Nucleophilic Substitution Pathways
The bromoethyl group in this compound is a prime site for nucleophilic substitution reactions. Computational modeling can be used to explore the mechanisms of these reactions, such as SN1 and SN2 pathways. By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.
For an SN2 reaction, the calculations would model the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to a single transition state. For an SN1 reaction, the model would involve the formation of a carbocation intermediate. The relative energies of the transition states for these pathways would indicate which mechanism is more favorable under specific conditions.
Theoretical Studies of Reductive Cleavage Processes
The C-Br bond in this compound can also undergo reductive cleavage. Theoretical studies can model this process, for example, by simulating the reaction with a reducing agent. These calculations would help to understand the electron transfer process and the subsequent bond breaking. The stability of the resulting radical or anionic intermediates could also be assessed, providing insights into the feasibility and products of the reduction.
Spectroscopic Property Simulations and Validation with Experimental Data (e.g., FT-IR, FT-Raman, NMR)
A key application of computational chemistry is the simulation of spectroscopic data, which can be compared with experimental spectra for validation of the theoretical model and for the assignment of spectral features. nih.gov
The calculated vibrational frequencies from DFT can be used to generate theoretical FT-IR and FT-Raman spectra. researchgate.net The intensities of the absorption bands in the IR spectrum and the scattering activities in the Raman spectrum can also be calculated. spectroscopyonline.com This allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, the characteristic C=O stretching frequency of the ester group and the C-Br stretching frequency would be identified. spectroscopyonline.com
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. illinois.edu The theoretical chemical shifts for the ¹H and ¹³C nuclei can be compared with experimental NMR data to confirm the molecular structure. libretexts.org The calculations can help to resolve ambiguities in the assignment of NMR signals, particularly for complex molecules.
Table 3: Hypothetical and Expected Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted/Expected Value |
| FT-IR | C=O stretch | ~1735 cm⁻¹ |
| C-O stretch | ~1250 cm⁻¹ | |
| C-Br stretch | ~650 cm⁻¹ | |
| ¹H NMR | -OCH₃ | ~3.7 ppm |
| -CH₂- (acetate) | ~3.6 ppm | |
| -CH₂-Br | ~3.5 ppm | |
| -CH₂- (ethyl) | ~3.1 ppm | |
| Aromatic-H | 7.2 - 7.4 ppm | |
| ¹³C NMR | C=O | ~171 ppm |
| Aromatic-C | 128 - 138 ppm | |
| -OCH₃ | ~52 ppm | |
| -CH₂- (acetate) | ~41 ppm | |
| -CH₂- (ethyl) | ~39 ppm | |
| -CH₂-Br | ~33 ppm |
Synthesis and Reactivity of Derivatives and Analogues of Methyl 2 4 2 Bromoethyl Phenyl Acetate
Modification of Phenyl Ring Substituents
The aromatic core of Methyl 2-(4-(2-bromoethyl)phenyl)acetate is amenable to various substitution reactions, enabling the introduction of a range of functional groups that can modulate the molecule's electronic properties and steric profile.
Synthesis of Halogenated and Alkylated Aryl Derivatives
The introduction of halogen atoms or alkyl groups onto the phenyl ring can significantly influence the lipophilicity and metabolic stability of the resulting derivatives. Standard electrophilic aromatic substitution reactions can be employed for this purpose, although the directing effects of the existing substituents must be considered. The acetate (B1210297) side chain is an ortho-, para-directing group.
Halogenation: Direct halogenation of the phenyl ring can be achieved using appropriate halogenating agents in the presence of a Lewis acid catalyst. For instance, bromination can be carried out using N-bromosuccinimide (NBS) and a catalyst.
Alkylation: Friedel-Crafts alkylation provides a classic method for introducing alkyl groups onto the phenyl ring. This reaction involves the use of an alkyl halide in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃). The regioselectivity of these reactions is dictated by the electronic nature of the existing substituents.
Table 1: Representative Halogenation and Alkylation Reactions on Phenylacetate (B1230308) Scaffolds
| Reaction | Reagents and Conditions | Expected Product |
| Bromination | N-Bromosuccinimide (NBS), FeCl₃ | Methyl 2-(3-bromo-4-(2-bromoethyl)phenyl)acetate |
| Chlorination | Cl₂, AlCl₃ | Methyl 2-(3-chloro-4-(2-bromoethyl)phenyl)acetate |
| Methylation | CH₃Cl, AlCl₃ | Methyl 2-(3-methyl-4-(2-bromoethyl)phenyl)acetate |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the phenyl ring can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications can impact the reactivity of the entire molecule. mdpi.comnih.govnih.govlibretexts.org
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) can be introduced through nucleophilic aromatic substitution on an appropriately activated precursor or via cross-coupling reactions. EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can be installed via electrophilic aromatic substitution (e.g., nitration) or Sandmeyer reaction from a corresponding aniline (B41778) derivative. EWGs decrease the electron density of the ring, rendering it less reactive towards electrophiles but more susceptible to nucleophilic attack. mdpi.com The presence of electron-withdrawing groups can increase the acidity of the corresponding carboxylic acid. otterbein.edu
Table 2: Synthesis of Derivatives with Electron-Donating and Electron-Withdrawing Groups
| Group Type | Reaction | Reagents and Conditions | Expected Product |
| Electron-Donating | Nitration followed by reduction | 1. HNO₃, H₂SO₄; 2. Fe, HCl | Methyl 2-(3-amino-4-(2-bromoethyl)phenyl)acetate |
| Electron-Withdrawing | Nitration | HNO₃, H₂SO₄ | Methyl 2-(3-nitro-4-(2-bromoethyl)phenyl)acetate |
Alterations of the Ester Functional Group
The methyl ester functionality of this compound is a key site for structural modification, allowing for the synthesis of a variety of related compounds, including other esters, carboxylic acids, and amides.
Homologation and Analogues with Different Alkoxy Groups
Transesterification is a straightforward method for exchanging the methoxy group of the ester for other alkoxy groups. This reaction is typically catalyzed by an acid or a base and is often performed using the desired alcohol as the solvent to drive the equilibrium towards the product. tu-clausthal.demasterorganicchemistry.comorganic-chemistry.org This allows for the synthesis of a series of ester analogues with varying chain lengths and steric bulk in the alkoxy portion.
Table 3: Transesterification of this compound
| Alcohol | Catalyst | Product |
| Ethanol | H₂SO₄ (catalytic) | Ethyl 2-(4-(2-bromoethyl)phenyl)acetate |
| Isopropanol | NaOiPr (catalytic) | Isopropyl 2-(4-(2-bromoethyl)phenyl)acetate |
| Benzyl (B1604629) alcohol | NHC catalyst | Benzyl 2-(4-(2-bromoethyl)phenyl)acetate |
NHC = N-Heterocyclic Carbene
Conversion to Carboxylic Acids, Amides, and Other Carbonyl Derivatives
Hydrolysis to Carboxylic Acids: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(4-(2-bromoethyl)phenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis using a hydroxide (B78521) salt followed by acidic workup is a common and efficient method. mdpi.com
Amidation: The direct conversion of the ester to an amide can be achieved by reacting it with an amine. researchgate.net This reaction can be facilitated by catalysts. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form the amide bond.
Table 4: Conversion of the Ester to Other Carbonyl Derivatives
| Target Derivative | Reaction | Reagents and Conditions |
| Carboxylic Acid | Hydrolysis | 1. NaOH, H₂O/MeOH; 2. H₃O⁺ |
| Primary Amide | Amidation | 1. NaOH, H₂O/MeOH; 2. SOCl₂; 3. NH₃ |
| N-Substituted Amide | Amide Coupling | 1. Hydrolysis; 2. R-NH₂, DCC, DMAP |
DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine
Elaboration and Diversification of the 2-Bromoethyl Side Chain
The 2-bromoethyl side chain is a highly reactive handle for introducing a wide range of functionalities through nucleophilic substitution reactions. The primary alkyl bromide is susceptible to attack by a variety of nucleophiles, leading to the displacement of the bromide ion.
Common nucleophiles that can be employed include:
Azide (B81097) ion (N₃⁻): To introduce an azido (B1232118) group, which can be further reduced to a primary amine or used in click chemistry reactions.
Cyanide ion (CN⁻): To extend the carbon chain and introduce a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Amines (R-NH₂): To form secondary or tertiary amines.
Thiolates (R-S⁻): To introduce thioether linkages.
Hydroxide ion (OH⁻): To form the corresponding alcohol, Methyl 2-(4-(2-hydroxyethyl)phenyl)acetate.
Table 5: Diversification of the 2-Bromoethyl Side Chain via Nucleophilic Substitution
| Nucleophile | Reagent | Product |
| Azide | Sodium azide (NaN₃) | Methyl 2-(4-(2-azidoethyl)phenyl)acetate |
| Cyanide | Sodium cyanide (NaCN) | Methyl 2-(4-(2-cyanoethyl)phenyl)acetate |
| Ammonia | NH₃ | Methyl 2-(4-(2-aminoethyl)phenyl)acetate |
| Methanethiolate | Sodium thiomethoxide (NaSMe) | Methyl 2-(4-(2-(methylthio)ethyl)phenyl)acetate |
Chain Extension and Shortening Strategies
The manipulation of the carbon skeleton of this compound and its derivatives is a key strategy for accessing a wider range of analogues. Both chain extension and shortening methods can be employed, primarily targeting the acetate side chain or modifications of the bromoethyl group.
One prominent method for chain extension is the Arndt-Eistert reaction, which lengthens a carboxylic acid by one methylene (B1212753) group. vanderbilt.edu For this to be applied to this compound, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid, 2-(4-(2-bromoethyl)phenyl)acetic acid. The acid is then converted to an acyl chloride, which reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water, alcohol, or an amine yields the chain-extended acid, ester, or amide, respectively. vanderbilt.edu
Alternatively, chain extension can be achieved by converting the bromoethyl group into a nitrile. This is typically accomplished through nucleophilic substitution using potassium cyanide, often facilitated by a crown ether. mdpi.comresearchgate.net The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford a carboxylic acid, effectively adding a carbon to the ethyl side chain.
Chain shortening strategies often involve decarboxylation. The parent phenylacetic acid, obtainable by hydrolysis of the methyl ester, can undergo decarboxylation under hydrothermal conditions to yield the corresponding toluene (B28343) derivative. elsevierpure.com Studies on phenylacetic acid have shown that this reaction proceeds via first-order kinetics for both the acidic and anionic forms, though through different mechanisms. elsevierpure.com This process effectively removes the acetic acid moiety, resulting in 1-(2-bromoethyl)-4-methylbenzene (B1582043).
The following table summarizes these strategies:
Table 1: Chain Extension and Shortening Strategies
| Strategy | Target Group | Key Reaction | Reagents | Resulting Structure |
|---|---|---|---|---|
| Chain Extension | Acetate | Arndt-Eistert Synthesis | 1. SOCl₂2. CH₂N₂3. H₂O/Ag₂O (Wolff Rearrangement) | 3-(4-(2-bromoethyl)phenyl)propanoic acid |
| Chain Extension | Bromoethyl | Cyanide Substitution & Hydrolysis | 1. KCN, 18-crown-62. H₃O⁺/heat | 3-(4-(carboxymethyl)phenyl)propanoic acid |
| Chain Shortening | Acetate | Decarboxylation | Heat, high pressure (hydrothermal) | 1-(2-bromoethyl)-4-methylbenzene |
Transformation to Other Halogenated or Non-Halogenated Functional Groups
The reactivity of the two primary functional groups in this compound—the bromoethyl side chain and the methyl ester—allows for a wide array of transformations.
The bromoethyl group, as a primary alkyl halide, is highly susceptible to nucleophilic substitution reactions (SN2 mechanism). bloomtechz.comub.edu This allows for the introduction of a variety of functional groups. For instance, reaction with hydroxide ions yields the corresponding alcohol, Methyl 2-(4-(2-hydroxyethyl)phenyl)acetate. solubilityofthings.com Other nucleophiles like azide (N₃⁻) can be introduced to form an azido derivative, which can be further reduced to an amine. vanderbilt.edu The Finkelstein reaction, using sodium iodide in acetone, can be employed to transform the bromoethyl group into the more reactive iodoethyl group, facilitating subsequent substitution reactions. vanderbilt.edu
Elimination reactions, typically using a strong, non-nucleophilic base, can convert the bromoethyl group into a vinyl group, yielding Methyl 2-(4-vinylphenyl)acetate. bloomtechz.com This styrene (B11656) derivative is a valuable monomer for polymerization. Furthermore, the bromoethyl group can be used to form an organometallic Grignard reagent by reacting with magnesium metal. bloomtechz.com This reagent can then react with various electrophiles, such as aldehydes, ketones, or carbon dioxide, to form new carbon-carbon bonds. bloomtechz.com
The methyl ester functionality can also be readily transformed. Hydrolysis under acidic or basic conditions converts the ester into the corresponding carboxylic acid, 2-(4-(2-bromoethyl)phenyl)acetic acid. mdpi.comresearchgate.net This acid can then participate in a range of reactions, including conversion to amides or other esters. Conversely, the ester can be reduced to a primary alcohol, 2-(4-(2-bromoethyl)phenyl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net
Table 2: Functional Group Interconversion Reactions
| Starting Group | Reagents | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Bromoethyl (-CH₂CH₂Br) | NaOH (aq) | Hydroxyethyl (-CH₂CH₂OH) | Nucleophilic Substitution |
| Bromoethyl (-CH₂CH₂Br) | NaN₃ | Azidoethyl (-CH₂CH₂N₃) | Nucleophilic Substitution |
| Bromoethyl (-CH₂CH₂Br) | NaI, Acetone | Iodoethyl (-CH₂CH₂I) | Finkelstein Reaction |
| Bromoethyl (-CH₂CH₂Br) | KCN | Cyanoethyl (-CH₂CH₂CN) | Nucleophilic Substitution |
| Bromoethyl (-CH₂CH₂Br) | Potassium tert-butoxide | Vinyl (-CH=CH₂) | Elimination |
| Methyl Ester (-COOCH₃) | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | Hydrolysis |
Synthesis of Polymeric and Oligomeric Structures Incorporating the Core Moiety
The core structure of this compound is a suitable building block for the synthesis of polymers and oligomers. This can be achieved by modifying the molecule to introduce polymerizable functionalities or by using the existing functional groups in polycondensation reactions.
A common strategy involves converting the bromoethyl group into a polymerizable moiety. As mentioned previously, an elimination reaction can generate a vinyl group, creating Methyl 2-(4-vinylphenyl)acetate. bloomtechz.com This styrene-type monomer can undergo various forms of polymerization, including free-radical, cationic, and anionic polymerization, to produce polystyrene derivatives with pendant methyl acetate groups. Similarly, dehydrobromination under harsher conditions can lead to the formation of an ethynylphenyl group, which can be polymerized to form substituted poly(phenylacetylene)s. bloomtechz.comunizar.es
The bromoethyl group itself can act as an electrophilic site in polycondensation reactions. For example, it can react with difunctional nucleophiles, such as dithiols, in a polycondensation process to form polymers. researchgate.net This approach has been used to synthesize polymers like poly-2-(4-(2-bromoethyl)phenylsulfonylarylates. researchgate.net
Furthermore, the molecule can be modified to create AB₂ monomers for the synthesis of hyperbranched polymers. nih.gov For instance, the bromoethyl group could be converted to an azide, and the methyl ester hydrolyzed to a carboxylic acid. The acid could then be reacted with a molecule containing two alkyne groups, creating an AB₂ monomer suitable for "click" polymerization. nih.gov
Oligomers can also be synthesized. Facile synthesis of ethylene (B1197577) oligomers and co-oligomers has been demonstrated using specific palladium(II) and nickel(II) complexes. nih.gov By analogy, if this compound is converted into a suitable monomer (e.g., the vinyl derivative), controlled polymerization techniques could be employed to produce oligomeric structures with a low degree of polymerization. nih.govresearchgate.net
Table 3: Polymerization Strategies
| Polymerization Type | Required Monomer Modification | Monomer Example | Resulting Polymer/Oligomer |
|---|---|---|---|
| Chain-Growth Polymerization | Elimination of HBr | Methyl 2-(4-vinylphenyl)acetate | Polystyrene derivative |
| Chain-Growth Polymerization | Double Elimination of HBr | Methyl 2-(4-ethynylphenyl)acetate | Poly(phenylacetylene) derivative |
| Polycondensation | None (use of bromoethyl group) | This compound + Dithiol | Poly(thioether) |
| "Click" Polymerization | Conversion to AB₂ type | Derivative with one alkyne and two azide groups | Hyperbranched Polymer |
Q & A
Q. What are the recommended synthetic routes and critical reaction parameters for Methyl 2-(4-(2-bromoethyl)phenyl)acetate?
The synthesis typically involves alkylation or esterification reactions. For example, reacting 4-(2-bromoethyl)phenylacetic acid with methanol under acid catalysis (e.g., sulfuric acid) yields the ester. Alternatively, coupling bromoethyl-substituted intermediates with methyl acetate precursors using bases like potassium carbonate in solvents such as acetone or DMF under reflux (60–80°C) is effective . Key parameters include maintaining anhydrous conditions, optimizing reflux duration (4–12 hours), and monitoring reaction progress via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98%).
- Spectroscopy : H/C NMR (CDCl₃) to confirm ester and bromoethyl groups (e.g., δ ~3.7 ppm for methyl ester, δ ~3.5–4.0 ppm for -CH₂Br). IR spectroscopy verifies ester carbonyl stretches (~1740 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.03 for C₁₁H₁₂BrO₂).
- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (SHELXL for refinement) with single crystals grown via slow evaporation from ethanol .
Q. What are the stability considerations for storing this compound?
Store the compound in amber vials at −20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the bromoethyl group. Stability studies show <5% degradation over 24 months when protected from light and moisture. Regularly validate stability using HPLC and NMR .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data.
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) affecting peak splitting.
- Isotopic Labeling : Introduce C labels to track unexpected couplings or splitting patterns . Cross-validation with IR and MS data further clarifies structural anomalies .
Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?
Key steps include:
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetone) and mixtures (ethanol/water).
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal nucleation.
- Seeding : Introduce microcrystals from prior batches to control crystal growth.
- Data Collection : Use synchrotron radiation for high-resolution data (≤0.8 Å). Refinement with SHELXL incorporates anisotropic displacement parameters and resolves disorder in bromoethyl groups .
Q. How do bromine substituents influence the compound’s reactivity in cross-coupling reactions?
The bromoethyl group acts as an electrophilic site for nucleophilic substitution (Sₙ2) or Suzuki-Miyaura coupling. Electronic effects:
- Steric Hindrance : The ethyl chain reduces reactivity compared to aryl bromides.
- Leaving Group Ability : Bromine’s polarizability enhances substitution rates in polar solvents (DMF, THF). Kinetic studies (GC-MS monitoring) show 70–85% yield in Pd-catalyzed couplings with aryl boronic acids at 80°C .
Q. What methodologies address low yields in large-scale syntheses of this compound?
Scale-up challenges include exothermic reactions and byproduct formation. Solutions:
- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.
- Catalyst Optimization : Use Pd(OAc)₂/XPhos systems for efficient couplings.
- In-line Analytics : FTIR probes monitor reaction progress in real time. Post-synthesis, liquid-liquid extraction (ethyl acetate/water) removes unreacted precursors .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting data in synthetic yields across studies?
Variability often stems from:
- Impurity Profiles : Trace moisture or oxygen degrades bromoethyl groups; use Karl Fischer titration to quantify water.
- Catalyst Loadings : Screen Pd catalysts (0.5–5 mol%) to identify optimal conditions.
- Reaction Solvents : Compare DMF (higher polarity) vs. toluene (lower polarity) to assess solvent effects. Statistical tools (e.g., Design of Experiments) optimize parameters and resolve inconsistencies .
Q. What advanced techniques validate the compound’s role in biological assays (e.g., enzyme inhibition)?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) with target enzymes.
- Molecular Docking : AutoDock Vina predicts binding modes of the bromoethyl group in active sites.
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess degradation pathways .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
